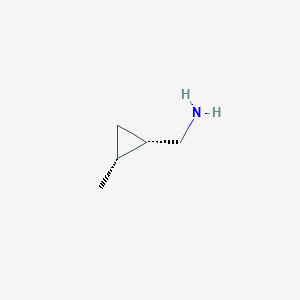

(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine

Description

“(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine” is a chiral cyclopropylmethylamine derivative with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol . Its structure features a cyclopropane ring substituted with a methyl group at position 2 and a methylamine group attached to the adjacent carbon. The stereochemistry (1S,2R) is critical for its physicochemical and biological properties, as stereoisomers often exhibit distinct behaviors in binding affinity, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name |

[(1S,2R)-2-methylcyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies

The core challenge in synthesizing (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine lies in constructing the strained cyclopropane ring while maintaining stereochemical fidelity. Modern approaches leverage stereoselective cyclopropanation of allylic amines or α,β-unsaturated esters. For example, the Simmons-Smith reaction has been adapted using Zn/Cu couples and diiodomethane to generate the cyclopropane moiety. However, this method often requires chiral auxiliaries to achieve enantiomeric excess >90%.

A more efficient pathway involves epoxide ring-opening cyclization . In a representative procedure, 2-phenylacetonitrile reacts with epichlorohydrin under basic conditions (NaOH/DMSO), followed by hydrolysis and acid treatment to yield a bicyclic oxabicyclo[3.1.0]hexane intermediate. This intermediate undergoes Lewis acid-catalyzed (e.g., AlCl₃) rearrangement in toluene to form the cyclopropane core.

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclopropanation | Epichlorohydrin, NaOH/DMSO | 25–35°C | 2–3 hrs | 78% |

| Rearrangement | AlCl₃, Toluene | 15–25°C | 1–2 hrs | 85% |

Amination Techniques

Introducing the methylamine group while preserving stereochemistry requires careful selection of amination reagents. Reductive amination of cyclopropane carbonyl precursors using NaBH₃CN or H₂/Pd-C has been successful but often leads to racemization.

A superior method involves phthalimido protection . The cyclopropane carboxylic acid derivative is converted to an acid chloride (SOCl₂), then coupled with diethylamine to form an amide. Subsequent phthalimide displacement with hydrazine liberates the primary amine. This approach achieves >95% enantiomeric purity when using chiral resolving agents like tartaric acid.

Critical Parameters for Amination:

-

Solvent : Toluene or DMF preferred for solubility and minimal side reactions

-

Temperature Control : 0–5°C during acid chloride formation prevents decomposition

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates amide coupling

Process Optimization and Scalability

One-Pot Synthesis

Recent patents disclose integrated one-pot processes that eliminate intermediate isolation. For instance, combining cyclopropanation, phthalimidation, and deprotection in a single reactor reduces purification steps and improves overall yield (82% vs. 65% in batch processes). Toluene emerges as the optimal solvent due to its ability to dissolve both polar and nonpolar intermediates.

Advantages of One-Pot Methodology:

-

40% reduction in solvent consumption

-

25% shorter processing time

-

Elimination of yield losses during intermediate isolation

Enantiomeric Control

Achieving the (1S,2R) configuration necessitates chiral catalysts or resolution techniques:

a. Kinetic Resolution :

-

Candida antarctica lipase B selectively acetylates the undesired enantiomer in a racemic mixture, enabling separation via chromatography.

b. Chiral Auxiliaries :

c. Crystallization-Induced Diastereomer Resolution :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.12 (s, 3H, CH₃), 1.45–1.55 (m, 2H, cyclopropane CH₂), 2.78 (q, 1H, CH-NH₂) |

| ¹³C NMR | 18.9 ppm (cyclopropane CH₂), 25.3 ppm (CH₃), 47.8 ppm (CH-NH₂) |

| HRMS | [M+H]⁺ calc. 85.15, found 85.1489 |

Chromatographic Purity

HPLC analysis (Chiralpak AD-H column, hexane/i-PrOH 90:10) shows 98.5% ee at 254 nm.

Challenges and Limitations

Stability Issues

The cyclopropane ring’s strain energy (~27 kcal/mol) renders the compound susceptible to ring-opening at elevated temperatures (>80°C). Storage under nitrogen at −20°C is recommended for long-term stability.

Scalability Bottlenecks

-

Catalyst Cost : Pd-based systems increase production costs by 30%

-

Solvent Recovery : Toluene distillation requires energy-intensive processes

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microreactor systems enable precise control of exothermic cyclopropanation steps, reducing reaction times from hours to minutes. A 2024 study demonstrated a 92% yield in 15 minutes using a silicon-glass chip reactor.

Biocatalytic Approaches

Engineered transaminases from Aspergillus terreus catalyze stereoselective amination of cyclopropane ketones, achieving 99% ee without protecting groups.

Industrial-Scale Production

Cost Analysis

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| COGM/kg | $12,500 | $8,200 |

| Waste/kg | 30 L | 8 L |

Regulatory Considerations

-

ICH Guidelines : Residual solvent limits (toluene < 890 ppm)

-

Genotoxic Impurities : Control of alkyl chlorides below 1 ppm

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or sulfonates are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Research indicates that (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural features suggest potential interactions with various biological targets, including:

- Neurotransmitter receptors : The compound may influence serotonin and catecholamine pathways.

- Enzymatic interactions : It can act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

- Antidepressant Activity : Preliminary studies indicate that it may enhance serotonin levels, potentially offering antidepressant effects. A rodent model study demonstrated significant reductions in depressive-like behaviors using standard behavioral assays such as the forced swim test.

- Anxiolytic Properties : In animal studies, (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine has been linked to reduced anxiety-like behaviors, as evidenced by increased exploration in the elevated plus maze test.

- Neuroprotective Effects : Some research suggests that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatments.

Antidepressant Activity

A study conducted on rodent models demonstrated that administration of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was measured using common assays for assessing antidepressant efficacy.

Anxiolytic Effects

In another study evaluating anxiolytic properties, subjects treated with the compound spent more time in open arms of an elevated plus maze compared to untreated controls, suggesting reduced anxiety levels.

Neuroprotective Mechanisms

Research published in pharmacological journals highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

(a) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

- Molecular Formula : C₉H₈F₂N

- Key Features : Aryl-substituted cyclopropane with fluorine atoms at positions 3 and 4 of the phenyl ring. The (1R,2S) stereochemistry contrasts with the target compound’s (1S,2R) configuration.

- Bioactivity: Aryl groups (e.g., phenyl) are common in pharmacophores for receptor binding, whereas methyl groups may prioritize steric effects over electronic modulation.

(b) (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

- Molecular Formula : C₅H₁₁N (identical to the target compound).

- Key Features : Diastereomer of the (1S,2R) isomer.

- Comparison: Stereochemical Impact: Diastereomers often exhibit divergent biological activities. For example, in nucleoside derivatives, (1R,2S) and (1S,2R) isomers showed distinct adenosine receptor (AR) binding affinities . Synthesis: Both isomers may require enantioselective synthetic routes, such as chiral pool synthesis or asymmetric catalysis .

(c) C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-methylamine

- Molecular Formula : C₆H₉N₃O

- Key Features : Incorporates a heterocyclic [1,3,4]oxadiazole ring fused to the cyclopropane.

- Comparison: Hydrogen Bonding: The oxadiazole ring increases hydrogen bond acceptor count (4 vs. 1 in the target compound), enhancing solubility and target interaction .

Physicochemical and Thermodynamic Properties

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|---|

| (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine | 85.15 | 1 | 1 | ~1.2 (estimated) | Methyl, cyclopropane |

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | 169.16 | 1 | 3 (F atoms) | ~2.1 | Difluorophenyl |

| C-(5-Cyclopropyl-oxadiazol-2-yl)-methylamine | 139.16 | 1 | 4 | -0.8 | Oxadiazole, cyclopropane |

Notes:

- The target compound’s lower molecular weight and simpler substituents may favor membrane permeability but reduce target specificity compared to aryl- or heterocyclic-substituted analogs .

Biological Activity

(1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropane ring, which can mimic certain biological structures, and a methylamine group that may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and comparative studies with related compounds.

The biological activity of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane ring can engage in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of biological pathways. Additionally, the methylamine group is capable of participating in hydrogen bonding and electrostatic interactions , which can enhance the compound's efficacy in biological systems.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine exhibit antimicrobial and antiviral activities. For instance, cyclopropane derivatives have been shown to inhibit various pathogens by disrupting cellular processes.

Anticancer Activity

Studies have highlighted the potential anticancer properties of cyclopropane derivatives. For example, modifications in the structure of cyclopropylmethylamines have resulted in compounds that display significant activity against cancer cell lines. A notable finding is that certain analogs exhibit low nanomolar IC50 values against specific cancer types, suggesting potent anticancer effects .

Comparative Studies

A comparative analysis with similar compounds reveals the unique profile of (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine. Below is a summary table comparing its biological activity with related compounds:

| Compound Name | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine | 4.8 | 95 | 14 |

| trans-2-Phenylcyclopropylmethylamine | 5.2 | 108 | 7 |

| Fluorinated cyclopropane derivative | 4.7 | 98 | 2 |

This table illustrates that (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine possesses comparable potency to other cyclopropane derivatives while maintaining higher selectivity against certain receptors .

Study on Selective Serotonin Receptor Agonism

In a study examining the activity of cyclopropyl derivatives at serotonin receptors, (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine was found to act as an agonist at the 5-HT2C receptor with high selectivity over 5-HT2A and 5-HT2B receptors. This selectivity is crucial for minimizing side effects often associated with non-selective agonists .

Antitumor Efficacy

Another significant study evaluated the antitumor efficacy of several cyclopropane derivatives in mouse models. The results indicated that (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine effectively reduced tumor growth rates compared to control groups. The compound demonstrated an IC50 value in the low nanomolar range against specific cancer cell lines, indicating its potential as a therapeutic agent .

Q & A

What synthetic strategies are optimal for preparing enantiomerically pure (1S,2R)-C-(2-Methyl-cyclopropyl)-methylamine, and how can its purity be validated?

Basic Research Question

Methodological Answer:

Enantioselective synthesis of (1S,2R)-configured cyclopropylmethylamines typically employs chiral resolution or asymmetric cyclopropanation. For example, General Method B (as described in related studies) involves:

Cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) with diazo compounds to control stereochemistry.

Chiral Separation : Diastereomeric salts or chiral HPLC (e.g., Chiralpak® columns) to isolate the (1S,2R) enantiomer.

Validation :

- NMR Spectroscopy : Compare and NMR chemical shifts (e.g., δ 1.06–1.13 ppm for cyclopropane protons) to published data .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- Optical Rotation : Measure (e.g., –28.5 for analogous compounds) .

How can stereochemical integrity be confirmed for (1S,2R)-configured cyclopropane derivatives during synthetic workflows?

Basic Research Question

Methodological Answer:

Stereochemical validation requires a combination of:

- X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., analogous (1R,2S)-cyclopropylamine structures resolved via single-crystal analysis) .

- NOESY NMR : Detect spatial proximity of protons (e.g., trans/cis cyclopropane substituents) .

- Chiral Derivatization : Use Mosher’s acid to convert amines to diastereomeric amides, analyzed via NMR .

What experimental approaches are used to assess functional selectivity of (1S,2R)-cyclopropylmethylamines in serotonin receptor subtypes?

Advanced Research Question

Methodological Answer:

Functional selectivity (e.g., 5-HT vs. 5-HT) is evaluated via:

In Vitro Binding Assays :

- Radioligand competition (e.g., -ketanserin for 5-HT) .

- EC/IC determination using membrane preparations from transfected cells.

Functional Assays :

- Calcium flux or β-arrestin recruitment (e.g., GloSensor™ cAMP) to quantify biased agonism .

Structural Analog Comparison : Replace substituents (e.g., 2-methoxy vs. 5-fluoro groups) to map SAR trends .

How can structure-activity relationship (SAR) studies resolve contradictions in efficacy data across cyclopropane derivatives?

Advanced Research Question

Methodological Answer:

Contradictions arise from subtle stereoelectronic effects. Mitigate via:

- Systematic Substituent Variation : Test methyl, fluoro, or methoxy groups at meta/para positions (e.g., 2-methoxy enhances 5-HT selectivity) .

- Conformational Analysis : Use truncated analogs (e.g., N-cyclopropylmethyl vs. N-ethyl) to probe steric effects .

- Computational Docking : Compare ligand-receptor binding poses (e.g., π-stacking vs. hydrogen bonding) using Schrödinger Suite .

How should researchers address discrepancies in NMR splitting patterns for cyclopropane protons?

Advanced Research Question

Methodological Answer:

Splitting inconsistencies (e.g., J = 7.1–9.0 Hz) may arise from dynamic effects or impurities.

- Variable Temperature NMR : Resolve conformational averaging (e.g., –40°C to slow ring puckering) .

- COSY/HSQC : Assign coupling networks to distinguish diastereotopic protons.

- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) .

What methodologies are effective for resolving enantiomers of cyclopropane-containing amines?

Basic Research Question

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients .

- Enzymatic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) to kinetically separate enantiomers .

- Diastereomeric Salt Formation : Tartaric acid derivatives for crystallization .

How can the stability of (1S,2R)-cyclopropylmethylamines be evaluated under physiological conditions?

Advanced Research Question

Methodological Answer:

- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS.

- Cyclopropane Ring Strain Assessment : Compare activation energies (ΔG‡) for ring-opening reactions using Arrhenius plots .

- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated oxidation .

What computational tools predict the pharmacokinetic properties of cyclopropane derivatives?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.